N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would feature a bicyclic heptane (a seven-carbon ring) structure, with one phenyl group attached to the 7th carbon, and an amide group attached to the 6th carbon. The amide group would be further substituted with a 4-iodophenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amide group might be involved in condensation or hydrolysis reactions. The phenyl groups could undergo electrophilic aromatic substitution reactions, and the C-I bond in the 4-iodophenyl group could be relatively reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl and heptane groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO/c21-14-9-11-15(12-10-14)22-20(23)19-16-7-4-8-17(19)18(16)13-5-2-1-3-6-13/h1-3,5-6,9-12,16-19H,4,7-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSKROMRNIVCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)C2C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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